5-Chloro-6-(methylthio)nicotinaldehyde
Description
5-Chloro-6-(methylthio)nicotinaldehyde (CAS: 1288998-46-8) is a substituted nicotinaldehyde derivative featuring a chlorine atom at the 5-position and a methylthio (-SCH₃) group at the 6-position of the pyridine ring. Its molecular formula is C₇H₅ClNOS, with a molecular weight of approximately 186.6 g/mol . This compound is notable for its role as a precursor in synthesizing positron emission tomography (PET) ligands, where its lipophilic methylthio group enhances membrane permeability and binding affinity to biological targets .
Properties
Molecular Formula |
C7H6ClNOS |
|---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
5-chloro-6-methylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNOS/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 |
InChI Key |
BATYDDFVOUPADJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methylthio)nicotinaldehyde typically involves the chlorination and methylthiolation of nicotinaldehyde. One common method includes the following steps:
Chlorination: Nicotinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Methylthiolation: The chlorinated intermediate is then reacted with a methylthiolating agent, such as methylthiolate (CH3SNa), to introduce the methylthio group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(methylthio)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed
Oxidation: 5-Chloro-6-(methylthio)nicotinic acid.
Reduction: 5-Chloro-6-(methylthio)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(methylthio)nicotinaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the biomolecules it interacts with .
Comparison with Similar Compounds
Substituted nicotinaldehydes exhibit diverse reactivity and applications depending on their functional groups. Below is a systematic comparison of 5-Chloro-6-(methylthio)nicotinaldehyde with structurally related analogs:
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS Number | Key Electronic Features |
|---|---|---|---|---|
| This compound | Cl (5), SCH₃ (6) | ~186.6 | 1288998-46-8 | Moderate Lewis basicity; lipophilic |
| 5-Chloro-6-methoxynicotinaldehyde | Cl (5), OCH₃ (6) | 171.58 | 132865-44-2 | Higher polarity; reduced lipophilicity |
| 5-Fluoro-6-((trimethylsilyl)ethynyl)nicotinaldehyde | F (5), TMS-ethynyl (6) | ~252.3 | N/A | Low Lewis basicity; strong electron withdrawal |
| 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinaldehyde | Cl (5), THF-O (6) | 227.65 | N/A | Steric hindrance; polar oxygen linkage |
| 5-Chloro-6-((2-methylbiphenyl-3-yl)methoxy)nicotinaldehyde (2a) | Cl (5), biphenylmethoxy (6) | 337.8 | N/A | Extended conjugation; PET ligand utility |
Key Observations:
- Lipophilicity : The methylthio group in the target compound enhances lipophilicity compared to methoxy (-OCH₃) or hydroxyl analogs, favoring applications in medicinal chemistry .
- Lewis Basicity : Substitutents like fluorine or TMS-ethynyl reduce the pyridine nitrogen’s Lewis basicity, critical in autocatalytic reactions (e.g., Soai reaction), whereas methylthio groups maintain moderate basicity .
- Steric Effects : Bulky substituents (e.g., biphenylmethoxy in 2a) improve target selectivity in PET imaging but may hinder synthetic accessibility .
Biological Activity
5-Chloro-6-(methylthio)nicotinaldehyde is a heterocyclic compound with the molecular formula CHClNOS. It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methylthio group at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although extensive documentation on its biological effects is limited.
Structural Characteristics
The structural features of this compound suggest potential interactions with biological targets. The presence of both chlorine and methylthio groups may enhance its reactivity and influence its pharmacological properties.
Comparison with Related Compounds
The following table highlights the structural similarities and differences between this compound and other nicotinaldehyde derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Chloro-6-methylnicotinaldehyde | Chlorine at position 5, methyl group at position 6 | Lacks the methylthio group |
| 6-Methylthionicotinaldehyde | Methylthio at position 6 | Lacks chlorine substitution |
| 5-Bromo-6-(methylthio)nicotinaldehyde | Bromine at position 5, methylthio at position 6 | Contains bromine instead of chlorine |
| 4-Aminonicotinaldehyde | Amino group at position 4 | Lacks both chlorine and methylthio groups |
Antimicrobial Properties
While specific studies on the antimicrobial activity of this compound are sparse, compounds with similar structures have demonstrated significant antimicrobial properties. For instance, nicotinaldehyde derivatives have been reported to exhibit activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Anti-inflammatory and Anticancer Activities
Research indicates that certain nicotinaldehyde derivatives can exhibit anti-inflammatory and anticancer activities. The structural characteristics of this compound may facilitate interactions with enzymes or receptors involved in these processes. The presence of the chlorinated and methylthio substituents could enhance its binding affinity to biological targets, potentially leading to therapeutic effects.
Case Studies and Research Findings
- Potential Pharmacological Effects : A study highlighted that compounds structurally similar to this compound showed promise in preclinical models for various diseases, including cancer and inflammatory conditions. These findings suggest that further investigation into this compound's pharmacological profile is warranted.
- Synthesis and Biological Evaluation : Preliminary synthesis methods for producing this compound have been established, which can be adapted for laboratory or industrial applications. Future studies should focus on evaluating the biological activity of synthesized compounds in vitro and in vivo to assess their therapeutic potential.
- Toxicity Predictions : Tools such as eMolTox have been developed to predict potential toxicities associated with compounds like this compound based on structural characteristics. These predictions can guide researchers in assessing safety profiles during drug development processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
